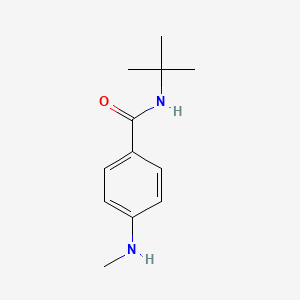

N-tert-Butyl-4-(methylamino)benzamide

Description

Overview of Substituted Benzamide (B126) Core Scaffolds in Medicinal Chemistry and Chemical Biology Research

Substituted benzamides are a significant class of compounds in medicinal chemistry, forming the foundational structure for a wide array of therapeutic agents. The versatility of the benzamide scaffold allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. These activities are achieved by attaching various substituents to the benzene (B151609) ring and the amide nitrogen, which can modulate the molecule's pharmacological and pharmacokinetic properties.

The research landscape for substituted benzamides is vast, with numerous studies highlighting their potential in treating a range of conditions. For instance, different substitution patterns on the benzamide core have led to the development of drugs with applications in oncology, neuroscience, and infectious diseases. The ability of the benzamide group to form key hydrogen bonds with biological targets is a crucial factor in its widespread use as a pharmacophore.

Research Significance and Contextualization of N-tert-Butyl-4-(methylamino)benzamide within Contemporary Chemical Investigations

While dedicated research on this compound is limited, its structural features—a tert-butyl group on the amide nitrogen and a methylamino group at the para position of the benzene ring—place it within a class of compounds that are actively investigated. The tert-butyl group is a bulky, lipophilic moiety that can influence a molecule's binding affinity and metabolic stability. The methylamino group, on the other hand, can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological macromolecules.

To provide context, it is useful to examine data for structurally similar compounds. For example, "4-Amino-N-(tert-butyl)benzamide" and "N-tert-Butyl-4-methylbenzamide" are close analogues whose properties are documented in chemical databases.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Amino-N-(tert-butyl)benzamide biosynth.com | N-tert-Butyl-4-methylbenzamide nih.gov |

| Molecular Formula | C12H18N2O | C11H16N2O biosynth.com | C12H17NO nih.gov |

| Molecular Weight | 206.28 g/mol | 192.26 g/mol biosynth.com | 191.27 g/mol nih.gov |

The synthesis of related N-substituted benzamides has been described in various chemical literature. For instance, a general method for preparing N-tert-butyl-4-aminobenzamide involves a multi-step process starting from p-nitrobenzoic acid. This process includes the formation of an acid chloride, followed by amidation with tert-butylamine (B42293), and finally, a reduction of the nitro group to an amine. A patented method describes the use of a microchannel reactor for this synthesis, which is reported to be an environmentally friendly and efficient process.

While the specific biological activity of this compound is not detailed in the available literature, the broader class of N-tert-butyl benzamide derivatives has been explored for various therapeutic applications. For example, certain N-tert-butyl benzamides have been investigated for their potential in treating neurodegenerative diseases.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-tert-butyl-4-(methylamino)benzamide |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9/h5-8,13H,1-4H3,(H,14,15) |

InChI Key |

WVIKEVKIWDCQIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for N Tert Butyl 4 Methylamino Benzamide

Established Reaction Pathways for N-tert-Butyl-4-(methylamino)benzamide Synthesis

The most well-established route to this compound involves a multi-step process commencing from readily available starting materials. This pathway can be logically divided into two main stages: the synthesis of the key intermediate, 4-amino-N-tert-butylbenzamide, followed by the N-methylation of the aromatic amino group.

Stage 1: Synthesis of 4-amino-N-tert-butylbenzamide

A common starting material for this synthesis is p-nitrobenzoic acid. The transformation to 4-amino-N-tert-butylbenzamide is typically achieved through the following sequence:

Acyl Chloride Formation: The carboxylic acid group of p-nitrobenzoic acid is first activated by converting it into an acyl chloride. This is commonly achieved by reacting p-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation: The resulting p-nitrobenzoyl chloride is then reacted with tert-butylamine (B42293). This nucleophilic acyl substitution reaction forms the amide bond, yielding N-tert-butyl-4-nitrobenzamide. A base, such as triethylamine, is often used to neutralize the hydrochloric acid byproduct.

Nitro Group Reduction: The final step in this stage is the reduction of the nitro group to a primary amine. This can be accomplished using various reducing agents, with a common laboratory method being the use of a metal in acidic media, such as iron powder in acetic acid. Catalytic hydrogenation, using hydrogen gas and a palladium catalyst, is another efficient method, particularly suitable for larger-scale production.

Stage 2: N-Methylation of 4-amino-N-tert-butylbenzamide

With the 4-amino-N-tert-butylbenzamide intermediate in hand, the final step is the introduction of a methyl group to the primary aromatic amine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation. wikipedia.org This reaction involves treating the primary amine with an excess of formaldehyde (B43269) and formic acid. wikipedia.org The formaldehyde first forms an imine with the amine, which is then reduced in situ by formic acid to the secondary methylamine (B109427). wikipedia.org The reaction is driven to completion by the formation of carbon dioxide gas, which makes the process irreversible. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the methylated amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org

| Step | Reactants | Reagents | Product |

| 1 | p-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | p-Nitrobenzoyl chloride |

| 2 | p-Nitrobenzoyl chloride, tert-Butylamine | Triethylamine | N-tert-Butyl-4-nitrobenzamide |

| 3 | N-tert-Butyl-4-nitrobenzamide | Iron, Acetic Acid or H₂/Pd | 4-Amino-N-tert-butylbenzamide |

| 4 | 4-Amino-N-tert-butylbenzamide | Formaldehyde, Formic Acid | This compound |

Exploration of Novel Synthetic Strategies and Methodological Advancements for this compound

While the established pathways are reliable, research into more efficient and versatile synthetic methods is ongoing. Novel strategies often focus on reducing the number of synthetic steps, improving atom economy, and utilizing more advanced catalytic systems.

One promising alternative is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination . This reaction could potentially be employed to directly form the C-N bond between a suitably functionalized benzamide (B126) and methylamine. For instance, N-tert-butyl-4-bromobenzamide could be coupled with methylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This approach would circumvent the need for the nitration and subsequent reduction steps, potentially leading to a more streamlined synthesis.

Another area of advancement lies in the direct catalytic methylation of aromatic amines . Instead of the classical Eschweiler-Clarke conditions, modern catalytic systems are being developed that utilize different methyl sources and catalysts. For example, ruthenium(II) catalysts have been shown to effectively methylate aromatic amines using formic acid as the source of both carbon and hydrogen. rsc.org Such methods may offer milder reaction conditions and broader functional group tolerance.

The Ritter reaction offers another potential, albeit less direct, avenue. missouri.eduorganic-chemistry.org This reaction typically involves the reaction of a nitrile with a source of a stable carbocation, such as tert-butanol (B103910) in the presence of a strong acid, to form an N-tert-butyl amide. irb.hrresearchgate.net While not a direct route to the final product, variations of this reaction could be envisioned in the synthesis of key intermediates.

Optimization of Reaction Conditions, Yields, and Purity for this compound Production

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and purity while minimizing reaction times and by-product formation. For the multi-step synthesis of this compound, each step presents opportunities for optimization.

Amidation Step: The reaction between p-nitrobenzoyl chloride and tert-butylamine can be optimized by carefully controlling the temperature to prevent side reactions. The choice of solvent and the rate of addition of the reactants can also significantly impact the yield and purity of the resulting amide.

Nitro Reduction: In the case of catalytic hydrogenation, factors such as catalyst type and loading, hydrogen pressure, temperature, and solvent all play a crucial role. For metal/acid reductions, the rate of addition of the acid and temperature control are important to ensure a complete and clean reaction.

N-Methylation: For the Eschweiler-Clarke reaction, the molar ratios of formaldehyde and formic acid to the amine substrate are key parameters to control. The reaction temperature and time must also be optimized to ensure complete methylation without degradation of the product.

The purification of the final product and intermediates is also a critical consideration. While chromatographic methods can be used for small-scale purification, for larger scales, crystallization is often the preferred method. researchgate.net The choice of crystallization solvent is crucial for obtaining high purity and good recovery of the product.

| Parameter | Effect on Yield and Purity |

| Temperature | Can influence reaction rate and selectivity. Higher temperatures may lead to faster reactions but also increase the formation of by-products. |

| Catalyst Loading | In catalytic reactions, an optimal catalyst loading exists. Too little catalyst may result in incomplete reaction, while too much can be uneconomical and may lead to side reactions. |

| Solvent | The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate and pathway. |

| Reactant Ratios | Stoichiometric control of reactants is crucial to ensure complete conversion of the limiting reagent and to minimize the presence of unreacted starting materials in the product. |

Application of Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. In the context of this compound synthesis, several green chemistry principles can be implemented.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For example, water can be used as a solvent in certain reactions, such as the synthesis of N-substituted amides catalyzed by water-soluble catalysts. researchgate.net The use of solvent-free reaction conditions, where possible, is another attractive option. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can reduce energy consumption and improve reaction efficiency. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rsc.org

Atom Economy: Synthetic routes with higher atom economy are preferred as they generate less waste. Comparing the established pathway with newer catalytic methods, such as the Buchwald-Hartwig amination, can reveal differences in atom economy.

Process Intensification: The use of technologies like microchannel reactors, as described in a patent for the synthesis of the 4-amino-N-tert-butylbenzamide intermediate, represents a significant step towards greener and more efficient manufacturing. google.com These reactors offer enhanced heat and mass transfer, leading to higher yields, shorter reaction times, and improved safety.

Considerations for Scalable Synthesis and Process Intensification of this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for scalable synthesis. scilit.comgoflow.at Flow reactors provide superior control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and integration of downstream processing steps. goflow.at The use of packed-bed reactors with heterogeneous catalysts is particularly well-suited for flow chemistry, allowing for continuous production and easy catalyst recycling. goflow.at

Process Intensification: This involves the development of smaller, more efficient, and safer manufacturing processes. cetjournal.it As mentioned previously, the use of microreactors is a key example of process intensification. google.com By reducing reactor volumes and improving heat and mass transfer, process intensification can lead to significant reductions in energy consumption, solvent use, and waste generation. cetjournal.it

Purification: For large-scale production, purification methods must be robust and scalable. Crystallization is generally preferred over chromatography due to its lower cost and solvent consumption. The development of an efficient crystallization process is therefore a critical aspect of scalable synthesis.

Safety: A thorough safety assessment of each step in the synthetic route is essential for large-scale production. Potentially hazardous reagents and exothermic reactions must be carefully managed to prevent accidents. The inherent safety advantages of continuous flow reactors make them an attractive option for scalable synthesis.

Derivatization and Analog Design Strategies for N Tert Butyl 4 Methylamino Benzamide

Systematic Chemical Modification of the N-tert-Butyl-4-(methylamino)benzamide Molecular Structure

The molecular scaffold of this compound offers several key sites for systematic chemical modification to probe its biological activity and physicochemical properties. These modifications can be categorized based on the region of the molecule being altered: the N-tert-butyl group, the benzamide (B126) core, and the 4-(methylamino) substituent.

Modification of the N-tert-Butyl Group: The bulky tert-butyl group plays a significant role in the molecule's conformation and lipophilicity. Replacing this group with other alkyl or cycloalkyl moieties can modulate steric hindrance and solubility. For instance, substituting it with smaller groups like isopropyl or cyclopropyl (B3062369), or larger ones such as adamantyl, can systematically alter its interaction with biological targets. Introducing polar functional groups into this substituent, for example, hydroxyl or ether linkages, can enhance aqueous solubility.

Derivatization of the 4-(methylamino) Group: The secondary amine at the 4-position is a key site for derivatization. Acylation of this amine with a variety of acyl chlorides or carboxylic acids can introduce a wide range of functional groups, thereby significantly altering the molecule's properties. nih.gov Alkylation with different alkyl halides can also be employed to introduce further diversity. Conversion of the methylamino group to other functional moieties, such as a hydroxylamine (B1172632) or a hydrazine, can also be explored.

A summary of potential systematic modifications is presented in the table below.

| Molecular Region | Modification Strategy | Potential Outcome |

| N-tert-Butyl Group | Replacement with other alkyl/cycloalkyl groups | Modulation of steric hindrance and lipophilicity |

| Introduction of polar functional groups | Enhanced aqueous solubility | |

| Benzamide Core | Substitution on the aromatic ring | Alteration of electronic properties and metabolic stability |

| Bioisosteric replacement of the amide bond | Modification of chemical properties and hydrolytic stability | |

| 4-(methylamino) Group | Acylation or alkylation | Introduction of diverse functional groups |

| Conversion to other functional moieties | Exploration of different chemical interactions |

Synthesis and Characterization of this compound Analogs and Prodrugs for Research

The synthesis of analogs of this compound can be achieved through established synthetic methodologies. A common approach involves the coupling of a substituted 4-(methylamino)benzoic acid with tert-butylamine (B42293) or its analogs using standard amide bond formation reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nanobioletters.com Alternatively, the corresponding acyl chloride can be reacted with the desired amine.

Prodrug strategies can be employed to modify the pharmacokinetic profile of this compound. For instance, the secondary amine of the 4-(methylamino) group can be temporarily masked to improve membrane permeability or to achieve targeted release. nih.govnih.gov One approach is the formation of N-Mannich bases, which can increase lipophilicity. researchgate.netresearchgate.net Another strategy involves the synthesis of N-acyl derivatives that can be designed to be cleaved by specific enzymes in the body. nih.govebrary.net

The characterization of newly synthesized analogs and prodrugs is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, such as the amide carbonyl. |

| Melting Point Analysis | To characterize the physical properties of solid compounds. |

Library Design and High-Throughput Synthesis Approaches for this compound Derivatives

The development of a diverse library of this compound derivatives is essential for efficient screening and identification of compounds with desired biological activities. Library design focuses on systematically varying the substituents at the key modification sites identified in section 3.1. A common strategy is to use a common scaffold, in this case, the this compound core, and introduce a wide array of building blocks. nih.gov

High-throughput synthesis (HTS) techniques enable the rapid production of a large number of analogs in a parallel fashion. prolabas.comnih.gov For the synthesis of a library based on the this compound scaffold, automated parallel synthesis platforms can be utilized. researchgate.net These systems can perform multiple reactions simultaneously in microtiter plates, significantly accelerating the synthesis process. The use of solid-phase synthesis, where the starting material is attached to a resin, can simplify the purification of the final products. nus.edu.sg

Exploration of Combinatorial Chemistry in the Context of this compound Research

Combinatorial chemistry provides a powerful tool for the rapid generation of large and diverse libraries of this compound derivatives. nih.govijpsonline.com This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold. nih.gov

For the this compound scaffold, a combinatorial library can be constructed by reacting a set of substituted benzoic acids with a variety of amines. For example, a library of 4-(substituted amino)benzoic acids can be reacted with a library of primary and secondary amines, including various alkyl, cycloalkyl, and aromatic amines, to generate a large number of distinct benzamide derivatives. This "one-bead, one-compound" (OBOC) approach is a powerful method in combinatorial chemistry. nih.gov

The success of combinatorial chemistry in drug discovery relies on the integration of efficient synthesis, high-throughput screening, and deconvolution strategies to identify the active compounds from the library. nih.gov

Bioconjugation and Probe Development Strategies Utilizing the this compound Scaffold

Bioconjugation involves the covalent attachment of a molecule, such as this compound, to another biomolecule, like a protein or a fluorescent dye. wikipedia.org This strategy is employed to develop chemical probes for studying biological processes or for targeted drug delivery. pharmiweb.comrootsanalysis.commskcc.org

To create bioconjugates of this compound, a reactive handle needs to be introduced into its structure. This can be achieved by incorporating a functional group suitable for conjugation, such as a terminal alkyne or azide (B81097) for "click chemistry," a carboxylic acid for amide coupling, or a maleimide (B117702) for reaction with thiols. pharmiweb.com For instance, a linker with a terminal alkyne could be attached to the 4-amino group, allowing for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-modified biomolecule. nih.gov

The development of chemical probes based on the this compound scaffold can provide valuable tools for chemical biology research. nih.govacs.org These probes can be used to identify the biological targets of the compound, to visualize its distribution in cells, or to study its mechanism of action. mskcc.org

Computational Chemistry and Theoretical Modeling of N Tert Butyl 4 Methylamino Benzamide

Quantum Chemical Investigations of N-tert-Butyl-4-(methylamino)benzamide Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic characteristics of this compound. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. researchgate.net

Key parameters derived from these investigations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the methylamino group and the aromatic ring are expected to be electron-rich regions (associated with HOMO), while the carbonyl group of the amide is an electron-deficient site (associated with LUMO).

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight electron-rich areas (negative potential), typically around the oxygen and nitrogen atoms, which are potential sites for hydrogen bonding, and electron-poor areas (positive potential), usually around hydrogen atoms attached to heteroatoms.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and dynamic behavior in different environments, such as in aqueous solution. rsc.org

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. The key flexible bonds in this compound are the amide bond (C-N) and the bonds connecting the amide and methylamino groups to the benzene (B151609) ring. While the amide bond has a significant double-bond character that restricts rotation, rotations around the other single bonds allow the molecule to adopt various shapes. MD simulations can explore these rotational possibilities and determine the lowest energy, and therefore most populated, conformations. researchgate.net

These simulations can track properties like the root-mean-square deviation (RMSD) to assess structural stability and analyze hydrogen bonding patterns between the molecule and solvent molecules (e.g., water), which is critical for understanding its solubility and interactions in a biological context.

Molecular Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. researchgate.netresearchgate.net

In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then placed into the protein's binding site, and a scoring function is used to estimate the binding affinity for numerous possible poses. The results can predict the most likely binding mode and the strength of the interaction.

Key interactions often identified include:

Hydrogen bonds: The amide and methylamino groups contain hydrogen bond donors (N-H) and acceptors (C=O), which can form strong, directional interactions with amino acid residues in the protein.

Hydrophobic interactions: The tert-butyl group and the benzene ring are nonpolar and can engage in favorable hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine. nih.gov

Pi-stacking: The aromatic benzene ring can interact with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

These studies are instrumental in rational drug design, helping to explain the biological activity of a compound and guiding the synthesis of more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve designing and synthesizing a library of derivatives and testing their biological activity.

Derivatives could be created by modifying specific parts of the molecule, for example:

Altering the substituents on the benzene ring.

Replacing the tert-butyl group with other alkyl groups.

Modifying the methylamino group.

For each derivative, a set of molecular descriptors is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. A mathematical model is then developed to correlate these descriptors with the observed activity. researchgate.net A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 2: Example of a Hypothetical QSAR Data Set for this compound Derivatives

| Derivative (R-group on ring) | LogP (Hydrophobicity) | Molecular Weight | Predicted Activity (IC50, µM) |

|---|---|---|---|

| -H (parent compound) | 2.8 | 206.29 | 15.2 |

| -Cl | 3.5 | 240.73 | 8.5 |

| -OCH3 | 2.7 | 236.31 | 12.1 |

Prediction of Potential Binding Sites and Interaction Modes for this compound

Predicting where and how this compound might bind to a biological target is a key goal of computational modeling. This process often begins without a known protein target, using techniques like inverse docking or binding site prediction algorithms. These algorithms analyze the surface of various proteins to identify pockets and cavities with geometric and chemical properties suitable for binding the ligand. nih.gov

Once a potential binding site is identified, molecular docking and MD simulations are used to refine the interaction model. mdpi.com These simulations can reveal the specific amino acid residues that form key contacts with the molecule. For this compound, predictions would likely highlight interactions involving its key functional groups. For instance, the model might predict that the N-H of the amide group donates a hydrogen bond to a backbone carbonyl of a protein, while the tert-butyl group sits (B43327) in a hydrophobic pocket. nih.gov

These predictive models are crucial for hypothesis generation in drug discovery, suggesting potential mechanisms of action and guiding experimental validation, such as site-directed mutagenesis studies to confirm the importance of predicted interacting residues.

Structure Activity Relationship Sar Studies of N Tert Butyl 4 Methylamino Benzamide and Its Derivatives

Impact of N-tert-Butyl Moiety Modifications on Molecular Recognition and Interactions

The tert-butyl moiety is known to be a key feature in various pharmacologically active molecules. Its substantial size can serve as an anchor, positioning the rest of the molecule for optimal interaction with a receptor. Research on related benzamide (B126) derivatives has shown that the presence of a bulky alkyl group on the amide nitrogen can be crucial for activity. For instance, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the t-butylbenzyl group was integral to the observed high binding affinity. nih.gov

Modifications to the N-tert-butyl group can lead to significant changes in biological activity. Replacing it with smaller alkyl groups, such as methyl or ethyl, would reduce steric hindrance but also decrease lipophilicity, which could negatively impact cell membrane permeability and hydrophobic interactions within a binding site. Conversely, substituting the tert-butyl group with even larger moieties could enhance hydrophobic interactions but might also introduce steric clashes that prevent proper binding.

Bioisosteric replacement of the tert-butyl group is a common strategy in medicinal chemistry to fine-tune physicochemical properties. For example, a cyclopropyl (B3062369) group can mimic the steric bulk of a tert-butyl group to some extent while introducing a degree of rigidity. The impact of such modifications on the activity of N-tert-Butyl-4-(methylamino)benzamide would depend on the specific requirements of its biological target.

The following table illustrates the effect of modifying the N-substituent on the binding affinity of a series of benzamide derivatives for the σ1 and σ2 receptors, highlighting the importance of this position for molecular recognition.

| Compound | N-Substituent Modification | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|---|

| Analog 1 | N-tert-Butyl | Data Not Available | Data Not Available |

| Analog 2 | N-Cyclohexyl | 583 ± 28 | 4943 ± 156 |

| Analog 3 | N-Benzyl | 869 ± 35 | 745 ± 29 |

Data adapted from a study on substituted aminobutyl-benzamides. The specific compounds are structurally related but not direct derivatives of this compound. nih.gov

Role of the Methylamino Substituent in Modulating Biological Engagement and Efficacy in Research Models

The 4-(methylamino) group is a critical determinant of the electronic properties and hydrogen-bonding capabilities of the benzamide scaffold. As an electron-donating group, it influences the electron density of the aromatic ring and the amide functionality. Furthermore, the secondary amine provides a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor, both of which can be pivotal for specific interactions with biological targets.

Studies on related benzamide compounds have demonstrated that the nature and position of substituents on the aromatic ring are crucial for biological activity. For instance, in a series of benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain significantly influenced their inhibitory activity against acetylcholinesterase, with para-substituted compounds showing the highest potency. nih.gov

Modification of the methylamino group in this compound can modulate its biological profile.

N-Alkylation: Further alkylation of the nitrogen, for example, to a dimethylamino group, would remove the hydrogen bond donating capacity, which could be detrimental if this interaction is essential for binding. However, it might also increase lipophilicity and alter the compound's pharmacokinetic properties.

N-Acylation: Acylation of the amino group would significantly alter its electronic properties, making it electron-withdrawing and introducing a larger, more rigid substituent.

Replacement with other functional groups: Substituting the methylamino group with other moieties, such as a hydroxyl, methoxy, or a halogen, would drastically change the electronic and steric properties of the molecule, leading to potentially different biological activities.

The table below shows the effect of substituents at the 4-position of the benzamide ring on the binding affinity of a series of substituted benzamides to the D4 dopamine (B1211576) receptor.

| Compound | 4-Position Substituent | D4 WT Ki (nM) |

|---|---|---|

| Sulpiride | -NHSO2CH3 | 24 ± 4 |

| Amisulpride | -NH2 | 2.8 ± 0.5 |

| Metoclopramide | -NH2 | 110 ± 20 |

Data adapted from a study on substituted benzamide ligands. The specific compounds are structurally related but not direct derivatives of this compound. nih.gov

Benzamide Core Modifications and their Influence on Ligand-Target Binding Affinity

The planarity between the amide group and the aromatic ring is another critical factor. Steric hindrance from substituents ortho to the amide group can force the amide out of the plane of the ring, altering the molecule's conformation and its ability to interact with a planar binding site.

Replacing the benzamide core with other heterocyclic systems is a common strategy to explore new chemical space and improve pharmacological properties. However, such modifications must preserve the key pharmacophoric features required for biological activity.

The following table presents data on a series of benzamide derivatives with modifications on the benzamide core and their corresponding inhibitory activity, illustrating the sensitivity of biological activity to changes in this scaffold.

| Compound | Benzamide Core Modification | Smo IC50 (μM) |

|---|---|---|

| 5a | 2-chloro | >10 |

| 5d | 4-fluoro | >10 |

| 5g | 4-methoxy | 2.24 |

| 5q | Pyridine isostere | 1.26 |

Data adapted from a study on novel benzamide derivatives as Smo inhibitors. The specific compounds are structurally related but not direct derivatives of this compound. mdpi.com

Stereochemical and Chiral Aspects in this compound SAR Investigations

While this compound itself is an achiral molecule, the introduction of chiral centers through modification of its structure can lead to stereoisomers with potentially different biological activities. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.

For instance, if a chiral center were introduced on the N-tert-butyl group, for example, by replacing it with a sec-butyl or a 1-phenylethyl group, the resulting enantiomers could have different affinities for their biological target. One enantiomer might fit perfectly into a chiral binding pocket, while the other might bind with lower affinity or not at all.

A study on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists demonstrated marked stereospecific activity, with the (S)-configuration showing significantly higher potency than the (R)-configuration. nih.gov This highlights the importance of stereochemistry in the interaction of benzamide derivatives with their targets.

Should a derivative of this compound be developed that contains a stereocenter, the separation and individual testing of the enantiomers would be crucial to identify the more active and potentially less toxic isomer.

Analysis of Substituent Effects on the this compound Scaffold

Electronic Effects: The electron-donating nature of the 4-(methylamino) group influences the reactivity and interaction potential of the entire molecule. The introduction of other substituents on the aromatic ring can further modulate the electronic landscape. For example, electron-withdrawing groups like halogens or nitro groups can decrease the basicity of the amino group and affect hydrogen bonding.

Steric Effects: The bulky N-tert-butyl group imposes significant steric constraints. The size and shape of substituents on the benzamide core can also influence the molecule's conformation and its ability to access the binding site.

Hydrophobic Effects: The lipophilicity of the molecule, largely influenced by the N-tert-butyl group and any other nonpolar substituents, is critical for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

The table below illustrates the impact of different substituents on the benzamide ring on the inhibitory activity of a series of benzamide derivatives against acetylcholinesterase (AChE).

| Compound | Substituent on Benzamide Ring | AChE IC50 (μM) |

|---|---|---|

| 7a | 4-Cl | 0.14 ± 0.01 |

| 7b | 3,4-diCl | 0.11 ± 0.02 |

| 7c | 4-F | 0.23 ± 0.03 |

| 7d | 4-CH3 | 0.31 ± 0.02 |

Data adapted from a study on picolinamide derivatives, which share the amide linkage and substituted aromatic ring with benzamides. nih.gov

Advanced Analytical Methodologies for the Research and Characterization of N Tert Butyl 4 Methylamino Benzamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of N-tert-Butyl-4-(methylamino)benzamide (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton group. The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets in the downfield region (approx. 6.5-7.8 ppm). The N-H proton of the amide would present as a broad singlet, its chemical shift being solvent-dependent. The tert-butyl group would yield a sharp, intense singlet at approximately 1.4 ppm due to the nine equivalent protons. The N-methyl group would also produce a singlet, likely around 2.8-3.0 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. Key expected signals include the carbonyl carbon of the amide group (around 167 ppm), aromatic carbons (110-150 ppm), the quaternary and methyl carbons of the tert-butyl group (approx. 52 ppm and 29 ppm, respectively), and the N-methyl carbon (approx. 30 ppm).

Interactive Table: Expected NMR Chemical Shifts (δ) for this compound

| Atom Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH (ortho to C=O) | ~ 7.7 | ~ 128 | d |

| Aromatic CH (ortho to NHMe) | ~ 6.6 | ~ 111 | d |

| Amide NH | Variable (e.g., 6.0-8.0) | - | br s |

| tert-Butyl CH₃ | ~ 1.4 | ~ 29 | s |

| N-Methyl CH₃ | ~ 2.9 | ~ 30 | s |

| Amide C=O | - | ~ 167 | - |

| tert-Butyl Quaternary C | - | ~ 52 | - |

| Aromatic C (ipso-C=O) | - | ~ 125 | - |

| Aromatic C (ipso-NHMe) | - | ~ 151 | - |

(Note: Shifts are estimates in CDCl₃ and can vary based on solvent and experimental conditions.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. A strong, sharp peak corresponding to the amide C=O (carbonyl) stretching vibration is expected around 1630-1650 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a distinct band in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretches from the aromatic and aliphatic groups (2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (1500-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring. This compound is expected to exhibit strong absorbance in the UV region due to its aromatic nature. The benzoyl chromophore, influenced by the electron-donating methylamino group, would likely result in a primary absorption maximum (λ_max) in the range of 250-300 nm. This technique is particularly useful for quantitative analysis using a calibration curve.

Mass Spectrometry (MS)

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₉N₂O⁺ | 207.1492 |

| [M+Na]⁺ | C₁₂H₁₈N₂NaO⁺ | 229.1311 |

| [M+K]⁺ | C₁₂H₁₈N₂KO⁺ | 245.1051 |

| [M+NH₄]⁺ | C₁₂H₂₂N₃O⁺ | 224.1757 |

(Data based on predicted values for the molecular formula C₁₂H₁₈N₂O.)

Chromatographic Separations for this compound and Related Compounds (e.g., HPLC, GC, SFC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, impurities, or metabolites, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of moderately polar compounds like this compound. A C18 (octadecylsilyl) stationary phase is typically used, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly achieved using a UV detector set to the compound's λ_max. This method is highly versatile for both purity assessment and quantification.

Interactive Table: Exemplar HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is suitable for analyzing volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis, potentially at elevated temperatures. A capillary column with a non-polar (e.g., DB-1) or medium-polarity (e.g., DB-5) stationary phase would be appropriate. niscpr.res.in The compound would be vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS).

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a hybrid of GC and HPLC. SFC can be an effective technique for the separation of benzamide (B126) derivatives, offering faster analysis times and reduced organic solvent consumption compared to HPLC. It is also particularly adept at separating chiral compounds if a suitable chiral stationary phase is employed.

X-ray Crystallography and Other Diffraction Techniques for this compound Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

While a crystal structure for this compound is not publicly available, studies on other N-substituted benzamides reveal common structural motifs. mdpi.comacs.orgx-mol.net One would expect the amide functional group to be nearly planar. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor, often forming chains or dimeric structures. acs.org These interactions dictate the packing of the molecules in the crystal.

Development of Robust Bioanalytical Assays for this compound in In Vitro and Ex Vivo Research Matrices

To study the behavior of this compound in biological systems, robust and validated bioanalytical assays are required. These assays are used to quantify the compound in complex matrices such as plasma, serum, urine, or tissue homogenates.

The gold standard for such quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). jchps.comnih.gov This method offers exceptional sensitivity and selectivity. The development of an LC-MS/MS assay involves several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix is necessary to remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Internal Standard (IS): A structurally similar molecule, often a stable isotope-labeled version of the analyte, is added at a known concentration to every sample to correct for variations in sample processing and instrument response.

LC Separation: A rapid HPLC or UPLC method is used to separate the analyte from matrix components and the internal standard.

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, minimizing interference and providing low limits of quantification. jchps.com

The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effects. nih.gov

Application of Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of this compound in complex mixtures.

LC-MS/MS: As described above, this is the premier technique for quantitative bioanalysis due to its superior sensitivity and selectivity. chromatographyonline.com It is essential for pharmacokinetic studies.

GC-MS: This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. niscpr.res.in It is ideal for identifying and quantifying the compound and any volatile impurities, provided the analyte is thermally stable. The resulting mass spectrum for each chromatographic peak serves as a chemical fingerprint, allowing for positive identification by comparison to a spectral library.

LC-NMR: Although less common, coupling HPLC with NMR spectroscopy allows for the direct structural elucidation of separated compounds without the need for offline fraction collection. This can be invaluable for identifying unknown impurities or metabolites formed in biological or chemical reactions.

These hyphenated approaches provide a depth of information—combining separation, quantification, and structural identification—that is unattainable with standalone techniques, making them fundamental to the thorough analytical characterization of this compound.

Emerging Research Directions and Unexplored Avenues for N Tert Butyl 4 Methylamino Benzamide

Integration of N-tert-Butyl-4-(methylamino)benzamide into Advanced Chemical Biology Tools and Assays

The development of sophisticated chemical biology tools is crucial for dissecting complex biological processes. While this compound has not yet been utilized in this capacity, its core structure is amenable to modification for the creation of such tools.

One promising direction is the development of photoaffinity probes . By incorporating photoreactive groups, such as aryl azides or diazirines, onto the this compound scaffold, researchers could create molecules capable of forming covalent bonds with their biological targets upon photoirradiation. nih.govnih.gov This technique is invaluable for identifying and characterizing the binding partners of small molecules within a complex cellular environment. nih.gov For instance, benzamide-based photoreactive probes have been successfully designed for histone deacetylase 2 (HDAC2), enabling the mapping of their binding sites. nih.gov

Another unexplored avenue is the creation of fluorescent probes . The attachment of a fluorophore to the this compound core could enable the visualization of its subcellular localization and interactions. rsc.orgrsc.org Such probes are instrumental in studying the distribution and dynamics of small molecules in living cells. The synthesis of fluorescent probes based on various scaffolds is a well-established strategy in chemical biology. nih.gov

Furthermore, the immobilization of this compound or its derivatives onto a solid support could yield affinity chromatography matrices . These matrices would be valuable for isolating and identifying binding proteins from cell lysates, a critical step in target deconvolution.

The table below outlines potential chemical biology tools that could be developed from the this compound scaffold.

| Chemical Biology Tool | Potential Application | Key Structural Modification |

| Photoaffinity Probe | Target identification and binding site mapping | Incorporation of a photoreactive group (e.g., aryl azide (B81097), diazirine) |

| Fluorescent Probe | Visualization of subcellular localization and dynamics | Attachment of a fluorophore |

| Affinity Matrix | Isolation and purification of binding partners | Immobilization on a solid support |

Exploration of Novel Chemical Space through this compound Scaffolds

The concept of "chemical space" encompasses all possible molecules and their properties. nih.gov The this compound scaffold provides a starting point for the systematic exploration of novel chemical space to identify compounds with desired biological activities. arxiv.orgrsc.org

A key strategy is the creation of combinatorial libraries . By systematically varying the substituents at different positions of the benzamide (B126) core, a large number of analogs can be synthesized and screened for biological activity. nih.gov This approach allows for a broad exploration of the structure-activity relationship (SAR) landscape. The this compound scaffold offers multiple points for diversification, including the amino group, the tert-butyl group, and the aromatic ring.

The exploration of chemical space can be guided by computational methods. Techniques like parametric t-SNE can be used to visualize and navigate the chemical reaction space, potentially uncovering novel synthetic routes and compound classes. chemrxiv.org

The following table summarizes potential diversification points on the this compound scaffold for exploring novel chemical space.

| Diversification Point | Potential Modifications |

| 4-(methylamino) group | Alkylation, acylation, arylation |

| N-tert-butyl group | Replacement with other alkyl or aryl groups |

| Benzene (B151609) ring | Introduction of various substituents (e.g., halogens, nitro groups, etc.) |

Future Methodological Advancements and Technological Innovations in this compound Research

Advancements in synthetic methodologies and computational tools are expected to accelerate research on this compound and its analogs.

High-throughput synthesis techniques, such as parallel synthesis and flow chemistry, could be employed to rapidly generate libraries of derivatives for screening. These methods offer significant advantages in terms of speed and efficiency over traditional synthetic approaches.

In the realm of computational chemistry , more sophisticated models could be developed to predict the biological activity and pharmacokinetic properties of this compound derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, pharmacophore models, and molecular dynamics simulations have been successfully applied to other benzamide series to guide the design of potent inhibitors. tandfonline.com These in silico methods can prioritize the synthesis of the most promising compounds, thereby saving time and resources.

The development of novel synthetic routes is also a key area for future innovation. For example, tert-butyl nitrite (B80452) has been reported as a versatile reagent for the synthesis of various compounds from amides. researchgate.net Exploring such novel reagents and reaction conditions could lead to more efficient and versatile syntheses of this compound analogs.

Challenges and Opportunities in this compound Academic Research

While the this compound scaffold holds promise, its development is not without challenges. A significant hurdle in academic research is often the lack of resources for large-scale screening and lead optimization.

One of the primary challenges is the synthesis and functionalization of the core structure. While the synthesis of the parent compound is relatively straightforward, the introduction of diverse functional groups at specific positions can be synthetically challenging.

Another challenge lies in the optimization of biological activity and selectivity . Identifying a potent and selective inhibitor from a library of compounds often requires extensive medicinal chemistry efforts. For instance, the development of selective benzamide-based kinase inhibitors is an active area of academic research, highlighting both the opportunities and the difficulties in achieving selectivity. mdpi.com

Despite these challenges, there are significant opportunities for academic researchers. The exploration of novel biological targets for this compound derivatives represents a major area of opportunity. Given the wide range of biological activities reported for benzamide compounds, it is plausible that this scaffold could be adapted to target a variety of proteins.

The table below outlines some of the key challenges and opportunities in the academic research of this compound.

| Challenges | Opportunities |

| Synthetic complexity of analogs | Exploration of novel biological targets |

| Achieving high potency and selectivity | Development of novel synthetic methodologies |

| Limited resources for high-throughput screening | Collaboration with industry for drug development |

Potential for this compound as a Lead Compound for Further Chemical Development in Research Contexts

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The this compound scaffold possesses several features that make it an attractive starting point for lead optimization. scienceopen.comnih.gov

The tert-butyl group , for example, is a common motif in medicinal chemistry, often used to probe hydrophobic pockets in protein binding sites. However, it can also be susceptible to metabolic oxidation. nih.govnih.gov A key aspect of lead development would be to explore metabolically stable replacements for the tert-butyl group, which could lead to compounds with improved pharmacokinetic profiles. nih.govnih.gov

Furthermore, the benzamide core is a well-established pharmacophore found in numerous approved drugs and clinical candidates. nih.gov This suggests that the this compound scaffold is "drug-like" and has a higher probability of leading to compounds with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

The process of lead optimization would involve the iterative design, synthesis, and testing of analogs to improve various properties. For example, modifications to the 4-(methylamino)phenyl portion of the molecule could be explored to enhance target binding affinity and selectivity. Structure-based design, guided by X-ray crystallography or computational modeling, could play a crucial role in this process. nih.gov

The following table presents a hypothetical lead optimization workflow starting from this compound.

| Optimization Goal | Proposed Modification Strategy |

| Improve Metabolic Stability | Replace the tert-butyl group with bioisosteres (e.g., trifluoromethylcyclopropyl) |

| Enhance Target Affinity | Modify substituents on the phenyl ring to optimize interactions with the target protein |

| Increase Selectivity | Introduce functional groups that exploit differences in the binding sites of related proteins |

Q & A

Q. Q. How should a mechanistic hypothesis about This compound’s role in enzyme inhibition be integrated into a research proposal?

- Methodological Answer: Align the hypothesis with established enzymology frameworks (e.g., competitive vs. allosteric inhibition models). Design kinetic assays (e.g., Lineweaver-Burk plots) to distinguish inhibition types. Use molecular dynamics simulations to predict binding modes and validate experimentally via mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.